

# A Technical Guide to the Chemical Structure and Stereochemistry of Mycestericin G

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## Compound of Interest

Compound Name: Mycestericin G

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This document provides a comprehensive technical overview of **Mycestericin G**, a potent immunosuppressive agent isolated from the fungus *Mycelia sterilia* (ATCC 20349).<sup>[1][2]</sup> As a member of the sphingosine-like family of fungal metabolites, **Mycestericin G** presents a complex and stereochemically rich structure, making it a subject of significant interest in synthetic chemistry and pharmacology.<sup>[3]</sup> This guide details its precise chemical structure, absolute stereochemistry, relevant physicochemical and spectroscopic data, and key experimental protocols for its synthesis and stereochemical determination.

## Chemical Structure and Physicochemical Properties

**Mycestericin G** is a C20 long-chain amino acid characterized by multiple hydroxyl groups and a quaternary  $\alpha$ -carbon. It is structurally defined as the dihydro-derivative of Mycestericin E.<sup>[1]</sup> The systematic IUPAC name for **Mycestericin G** is (2S,3S,4S,14R)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icosanoic acid.

The fundamental properties of **Mycestericin G** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>43</sub> NO <sub>6</sub>	[4]
Molecular Weight	405.57 g/mol	[4]
Appearance	White Solid	[5][6]
Optical Rotation ([ $\alpha$ ] <sub>D</sub> <sup>20</sup> )	+12.3 (c 0.1, MeOH)	[5][6]
Source Organism	Mycelia sterilia ATCC 20349	[1][2]

Table 1: Physicochemical Properties of **Mycestericin G**.

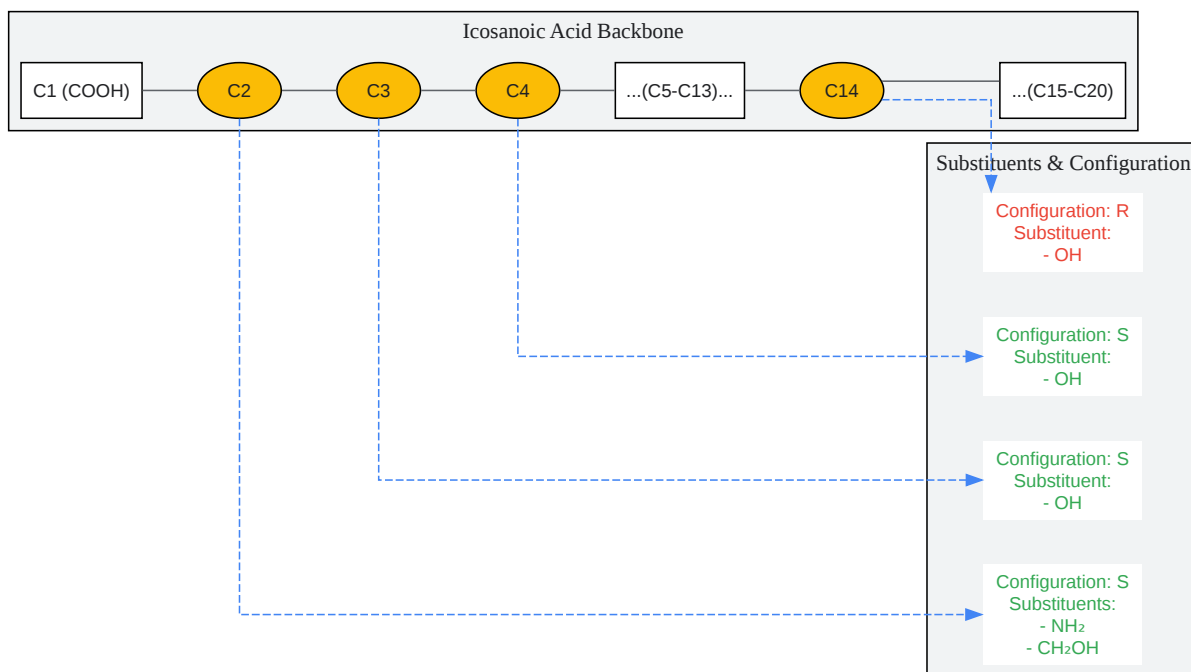
## Stereochemistry

The biological activity of **Mycestericin G** is intrinsically linked to its complex stereochemistry. The molecule possesses four stereogenic centers at positions C2, C3, C4, and C14. The established absolute configuration for each of these centers is critical for its interaction with biological targets.

The absolute configurations are:

- C2:S
- C3:S
- C4:S
- C14:R

The spatial arrangement of these stereocenters is a key focus of synthetic efforts and is crucial for its immunosuppressive function.



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A logical diagram illustrating the four stereocenters of **Mycestericin G**.

## Spectroscopic Data

The structural elucidation and confirmation of synthetic **Mycestericin G** rely on various spectroscopic techniques. The following table summarizes key data obtained for the hydrochloride salt of synthetic **Mycestericin G**.

Technique	Data	Reference
<sup>1</sup> H NMR	δ (ppm) in CD <sub>3</sub> OD, 400 MHz: 3.90 (d, J=12.4 Hz, 1H), 3.76 (d, J=12.4 Hz, 1H), 3.65 (m, 1H), 3.40 (m, 1H), 1.75-1.15 (m, 32H), 0.90 (t, J=6.8 Hz, 3H).	[5][6]
<sup>13</sup> C NMR	δ (ppm) in CD <sub>3</sub> OD, 100 MHz: 172.5, 75.3, 72.0, 71.1, 69.8, 62.1, 38.0, 34.0, 33.1, 30.8-30.5 (multiple peaks), 26.9, 26.8, 23.8, 14.5.	[5][6]
HRMS (ESI)	Calculated for C <sub>21</sub> H <sub>44</sub> NO <sub>6</sub> [M+H] <sup>+</sup> : 406.3163. Found: 406.3168.	[5][6]

Table 2: Key Spectroscopic and Mass Spectrometry Data for **Mycestericin G HCl**.

## Experimental Protocols

The complex structure of **Mycestericin G** requires sophisticated methods for both its stereochemical assignment and total synthesis.

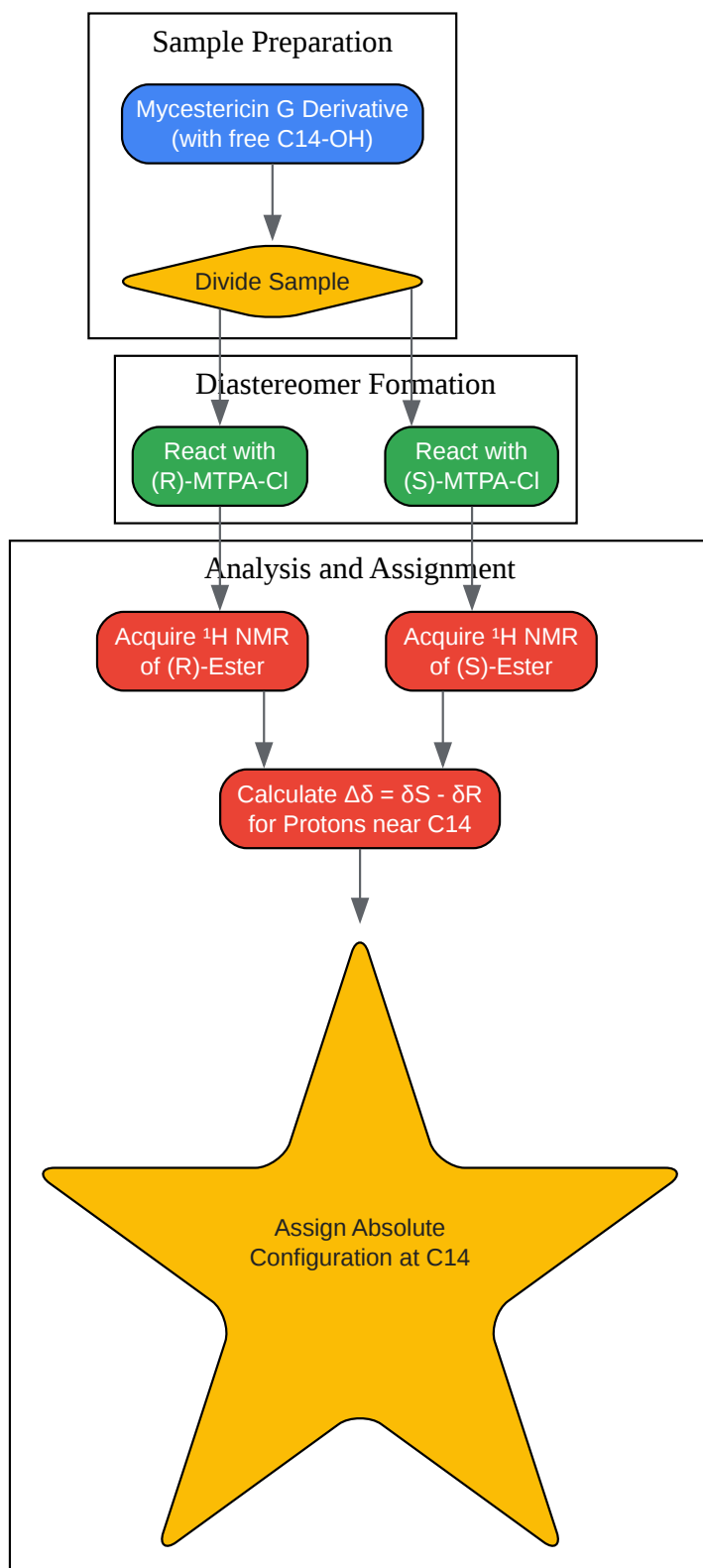
### Protocol 1: Determination of Absolute Configuration via Modified Mosher's Method

The absolute configuration of the C14 hydroxyl group was originally determined using the modified Mosher's method, a reliable NMR-based technique.[1][7]

Methodology:

- Esterification: The secondary alcohol at C14 of **Mycestericin G** (or a suitable derivative) is esterified in two separate reactions with the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA-Cl). This creates a pair of diastereomeric MTPA esters.

- NMR Analysis:  $^1\text{H}$  NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.
- Chemical Shift Comparison: The chemical shifts ( $\delta$ ) of protons on both sides of the newly formed ester linkage are compared between the two diastereomers. The difference in chemical shifts ( $\Delta\delta = \delta\text{S} - \delta\text{R}$ ) is calculated for each corresponding proton.
- Configuration Assignment: According to the Mosher model, protons that lie on the same side as the phenyl group of the MTPA moiety in the most stable conformation will be shielded (shifted upfield), while those on the same side as the  $\text{CF}_3$  group will be deshielded (shifted downfield). A consistent pattern of positive and negative  $\Delta\delta$  values for protons on either side of the C14 stereocenter allows for the unambiguous assignment of its absolute configuration as R.[1][8]



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Workflow for determining C14 stereochemistry using Mosher's method.

## Protocol 2: Stereoselective Total Synthesis

Recent total syntheses have provided access to **Mycestericin G** for further study. A key challenge is the stereoselective construction of the  $\alpha$ -quaternary amino acid core (C2). One efficient modern approach involves a highly stereoselective nitroso-ene cyclization.<sup>[5][6]</sup>

### Key Step: Nitroso-Ene Cyclization

- **Precursor Synthesis:** A Morita-Baylis-Hillman (MBH) adduct is prepared, which serves as the precursor for the key cyclization step. This precursor contains the necessary alkene and a hydroxylamino group.
- **Oxidation and Cyclization:** The hydroxylamino group is oxidized in situ to a nitroso species. This transient, electrophilic nitroso group immediately undergoes an intramolecular ene reaction with the strategically placed alkene.
- **Stereocenter Formation:** This cyclization step proceeds with high diastereoselectivity, establishing the crucial  $N\alpha$ -quaternary stereogenic center at C2 with the correct (S) configuration. The stereochemical outcome is rationalized by a transition state that minimizes steric hindrance.<sup>[5]</sup>
- **Elaboration:** Following the successful cyclization, the cyclic intermediate is opened, and the remainder of the carbon skeleton is installed using standard methodologies such as Julia olefination to build the long aliphatic chain.<sup>[5][6]</sup>

## Proposed Mechanism of Immunosuppressive Action

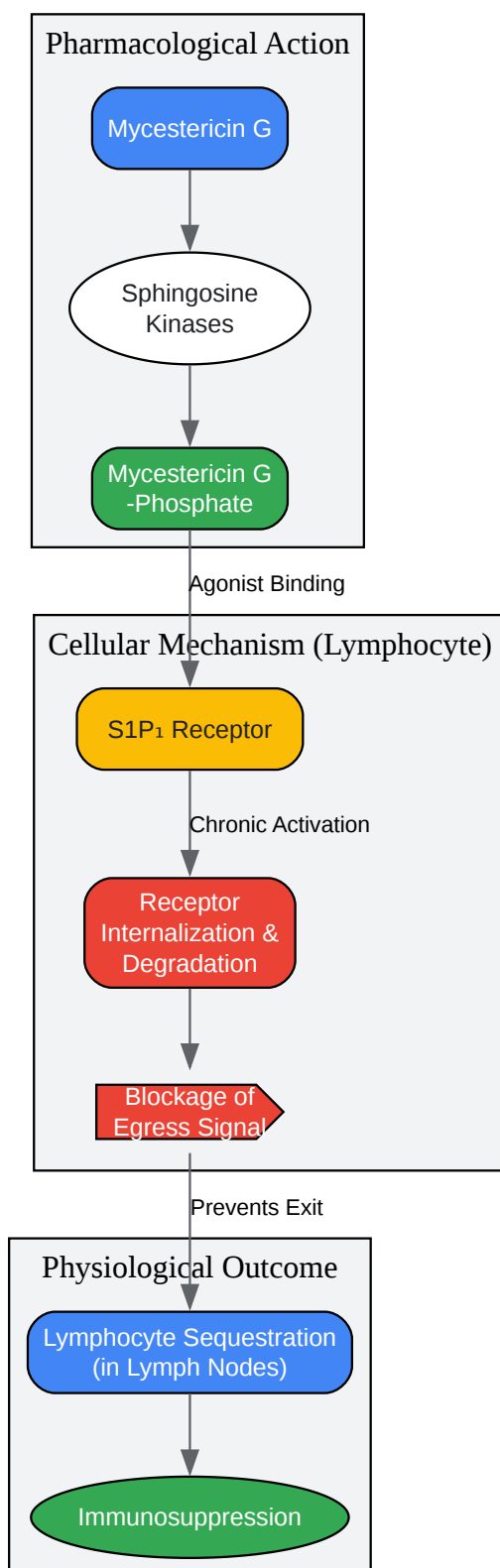
**Mycestericin G** is a structural analog of sphingosine, the backbone of sphingolipids. Its immunosuppressive activity is believed to be similar to that of other well-known sphingosine-like drugs such as FTY720 (Fingolimod) and Myriocin. The proposed mechanism involves the modulation of sphingosine-1-phosphate (S1P) receptors.

### Signaling Pathway:

- **Phosphorylation:** In vivo, **Mycestericin G** is likely phosphorylated by sphingosine kinases to form **Mycestericin G-phosphate**.

- **S1P Receptor Modulation:** This phosphorylated form acts as a potent agonist at S1P receptors (primarily S1P<sub>1</sub>), which are crucial for regulating lymphocyte trafficking.
- **Receptor Internalization:** Chronic activation of the S1P<sub>1</sub> receptor by the drug leads to its internalization and degradation, effectively making the lymphocytes insensitive to the endogenous S1P gradient.
- **Lymphocyte Sequestration:** The S1P gradient is required for lymphocytes to exit secondary lymphoid organs (lymph nodes, spleen). By functionally antagonizing the receptor, **Mycestericin G** traps lymphocytes, preventing their egress into the circulation.
- **Immunosuppression:** This sequestration of lymphocytes prevents them from reaching sites of inflammation or allografts, resulting in potent immunosuppression.





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